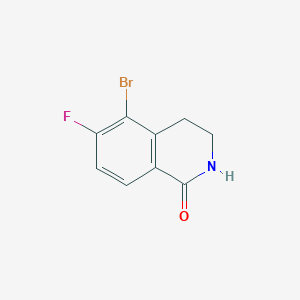

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Description

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinolinone core

Properties

IUPAC Name |

5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMUSBEHCAGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of the isoquinolinone core. One common method involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with bromine and fluorine sources under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent, while the fluorination can be carried out using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the bromine atom.

5-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.

Uniqueness

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure features a bromine atom at the 5-position and a fluorine atom at the 6-position of the isoquinolinone core. Its unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1856624-47-9 |

| Molecular Formula | C9H7BrFNO |

| Molecular Weight | 232.06 g/mol |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Properties

The compound has shown promising anticancer effects in several studies:

- Cell Line Studies : In vitro tests on cancer cell lines such as HCT116 (colon cancer) and T24T (bladder cancer) revealed that it induces apoptosis through downregulation of anti-apoptotic proteins like XIAP. The IC50 values were determined to be approximately 30 µM for HCT116 cells and 40 µM for T24T cells .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. For instance, xenograft models showed significant tumor mass reduction when treated with doses of 150 mg/kg body weight over six weeks .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. In models of oxidative stress-induced neurotoxicity, it demonstrated the ability to reduce neuronal cell death by modulating oxidative stress markers.

Case Study 1: Anticancer Efficacy in Bladder Cancer

In a recent study involving T24T bladder cancer cells, treatment with this compound resulted in:

- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed.

- Cell Viability Reduction : Cell viability decreased to below 25% at concentrations above 50 µM.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

A study assessed the antimicrobial activity against Staphylococcus aureus, revealing an MIC of 20 µg/mL. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one | Lacks fluorine | Moderate anticancer activity |

| 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one | Lacks bromine | Lower antimicrobial potency |

| 5-Bromo-3,4-dihydro-2H-isoquinolin-1-one | Lacks fluorine | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.